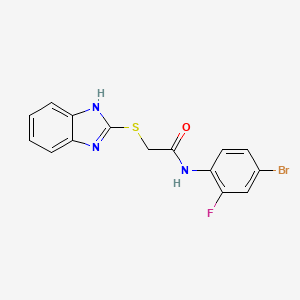![molecular formula C18H17N3O3S B3616989 (2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B3616989.png)
(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone
Übersicht
Beschreibung
(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methoxyphenyl and methylsulfanyl groups, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The triazole ring is then functionalized with methoxyphenyl and methylsulfanyl groups. This can be done using nucleophilic substitution reactions where the triazole ring reacts with methoxyphenyl halides and methylsulfanyl reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyphenyl halides, methylsulfanyl reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone: Unique due to its specific substitution pattern.
Bis(2-ethylhexyl) terephthalate: Another complex organic compound with different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of methoxyphenyl and methylsulfanyl groups on the triazole ring, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-13-10-8-12(9-11-13)16-19-18(25-3)21(20-16)17(22)14-6-4-5-7-15(14)24-2/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNSBMLIOMAHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3616911.png)
![3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B3616923.png)
![2-{[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-methylquinoline](/img/structure/B3616930.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3616932.png)
![4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3616937.png)
![ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B3616946.png)
![N-[4-(3,3-dimethyl-2-oxobutoxy)phenyl]-3-nitrobenzamide](/img/structure/B3616947.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide](/img/structure/B3616980.png)
![2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-yl thio)}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3616985.png)

![3-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3617003.png)
![(2E)-3-(5-bromo-2-methoxyphenyl)-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B3617016.png)
